molecular formula C6H4FNO3 B12977583 2-Fluoro-4-hydroxynicotinic acid

2-Fluoro-4-hydroxynicotinic acid

Cat. No.: B12977583
M. Wt: 157.10 g/mol
InChI Key: KAHPKIACUFRLDW-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxynicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method is the direct fluorination of 4-hydroxynicotinic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. Additionally, the hydroxyl group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-hydroxynicotinic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable tool in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H4FNO3

Molecular Weight

157.10 g/mol

IUPAC Name

2-fluoro-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H4FNO3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,8,9)(H,10,11)

InChI Key

KAHPKIACUFRLDW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)C(=O)O)F

Origin of Product

United States

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